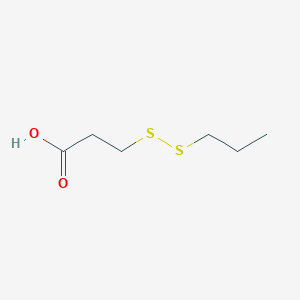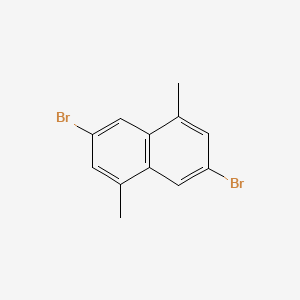
3,7-Dibromo-1,5-dimethylnaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7-Dibromo-1,5-dimethylnaphthalene is an organic compound with the molecular formula C12H10Br2 It is a derivative of naphthalene, characterized by the presence of two bromine atoms and two methyl groups at specific positions on the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-dibromo-1,5-dimethylnaphthalene typically involves the bromination of 1,5-dimethylnaphthalene. This reaction is carried out in the presence of a brominating agent, such as bromine (Br2), and a catalyst, often iron powder. The reaction conditions, including temperature and the amount of catalyst, can influence the yield and selectivity of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient separation and purification techniques.
化学反応の分析
Types of Reactions
3,7-Dibromo-1,5-dimethylnaphthalene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atoms or the naphthalene ring.
Coupling Reactions: It can engage in coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions, such as temperature, solvent, and catalyst, are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atoms, while oxidation can lead to the formation of naphthoquinones.
科学的研究の応用
3,7-Dibromo-1,5-dimethylnaphthalene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology and Medicine: The compound’s derivatives may have potential biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism by which 3,7-dibromo-1,5-dimethylnaphthalene exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atoms act as leaving groups, facilitating the introduction of new substituents. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.
類似化合物との比較
Similar Compounds
- 2,6-Dibromo-1,5-dimethylnaphthalene
- 2,7-Dibromo-1,5-dimethylnaphthalene
- 1,3-Dibromo-5,5-dimethylhydantoin
Uniqueness
3,7-Dibromo-1,5-dimethylnaphthalene is unique due to the specific positioning of the bromine and methyl groups on the naphthalene ring. This structural arrangement can influence its reactivity and the types of reactions it undergoes, distinguishing it from other similar compounds.
特性
CAS番号 |
111650-47-6 |
|---|---|
分子式 |
C12H10Br2 |
分子量 |
314.01 g/mol |
IUPAC名 |
3,7-dibromo-1,5-dimethylnaphthalene |
InChI |
InChI=1S/C12H10Br2/c1-7-3-9(13)6-12-8(2)4-10(14)5-11(7)12/h3-6H,1-2H3 |
InChIキー |
RJWXITVCPMSIQF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC2=C1C=C(C=C2C)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



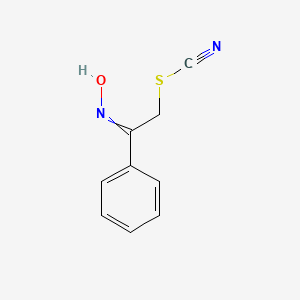

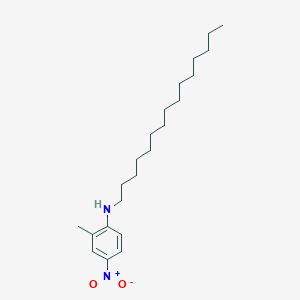
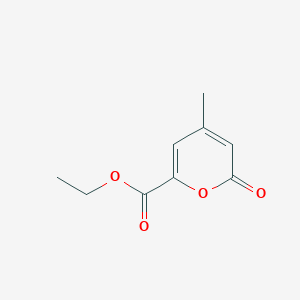
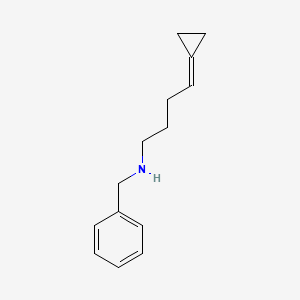
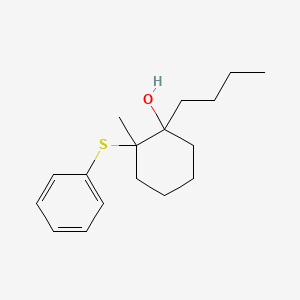
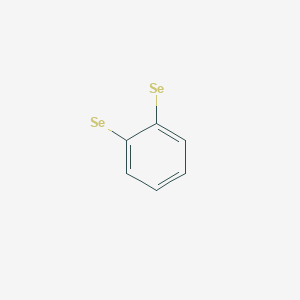
![Benzenethiol, 2,2'-[1,2-ethanediylbis(methylimino)]bis-](/img/structure/B14320393.png)

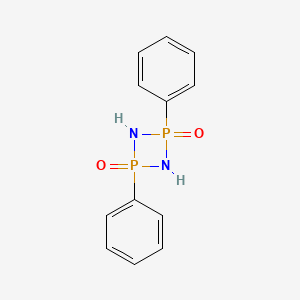

![4-Methoxy-3-[(methylsulfanyl)methoxy]benzaldehyde](/img/structure/B14320415.png)
